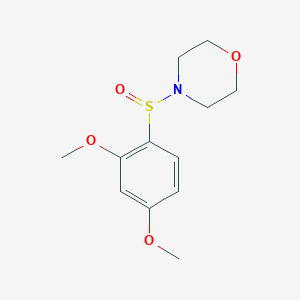
4-(2,4-Dimethoxyphenyl)sulfinylmorpholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethoxyphenyl)sulfinylmorpholine is a sulfinate ester compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit bacterial rna polymerase (rnap) . These compounds display potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its target, bacterial rnap, and inhibit its function . This inhibition could potentially disrupt the transcription process, thereby inhibiting bacterial growth .
Biochemical Pathways
Given its potential role as an inhibitor of bacterial rnap, it may affect the transcription pathway in bacteria . This could lead to downstream effects such as the disruption of protein synthesis and bacterial growth.
Result of Action
If it acts similarly to structurally related compounds, it may result in the inhibition of bacterial growth by disrupting the transcription process .
Biochemische Analyse
Biochemical Properties
. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the sulfinyl and morpholine functional groups present in the compound .
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine on cellular function in in vitro or in vivo studies have not been reported
Dosage Effects in Animal Models
There is currently no available data on how the effects of 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine vary with different dosages in animal models . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine typically involves the reaction of 2,4-dimethoxyphenyl sulfinyl chloride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(2,4-Dimethoxyphenyl)sulfonylmorpholine.
Reduction: 4-(2,4-Dimethoxyphenyl)sulfanylmorpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-(2,4-Dimethoxyphenyl)sulfanylmorpholine: Similar structure but with a sulfide group instead of a sulfinyl group.
4-(2,4-Dimethoxyphenyl)sulfonylmorpholine: Contains a sulfone group, making it more oxidized compared to the sulfinyl derivative.
Uniqueness: 4-(2,4-Dimethoxyphenyl)sulfinylmorpholine is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)sulfinylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-15-10-3-4-12(11(9-10)16-2)18(14)13-5-7-17-8-6-13/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBUAWNCWHUHII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)N2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

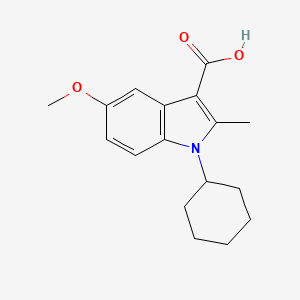
![N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2379092.png)
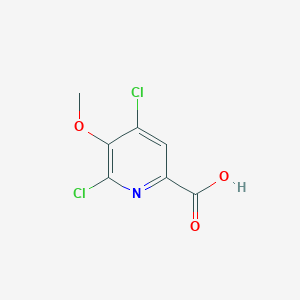
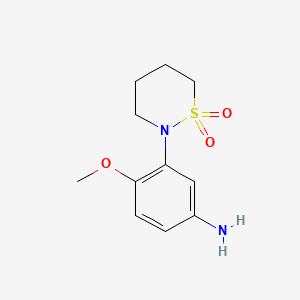
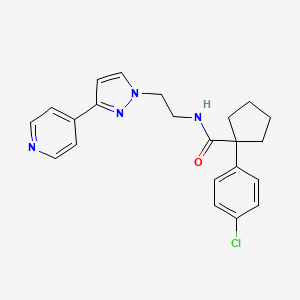
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2379100.png)
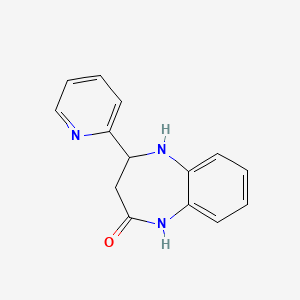
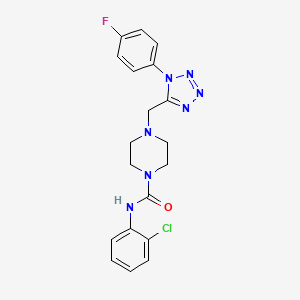


![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2379107.png)
![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2379109.png)
![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379110.png)
